(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester
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Overview
Description
The compound is a derivative of benzenebutanoic acid, which is a type of aromatic carboxylic acid. It has an amino group (-NH2)
and a carboxyethyl group (-CH2-COOH)
attached to it. The presence of the 1-Methyl Ester
group indicates that one of the carboxylic acid groups has been esterified with methanol .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring would contribute to the aromaticity of the compound. The amino and carboxy groups would make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
The compound, being an amino acid derivative, could undergo a variety of chemical reactions. The carboxyl group could participate in acid-base reactions, and the amino group could undergo reactions typical of amines . The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .Physical And Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .properties
IUPAC Name |
(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(13(16)17)15-12(14(18)19-2)9-8-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,16,17)/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNRUXGZJNTAJK-JQWIXIFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-1-Methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
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